N,2-Diethylpiperidine-1-carboxamide
Description
N,2-Diethylpiperidine-1-carboxamide is a piperidine-derived compound featuring a carboxamide group at the 1-position of the piperidine ring and an ethyl substituent at the 2-position. The ethyl groups likely enhance lipophilicity, influencing its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
CAS No. |
67626-70-4 |
|---|---|
Molecular Formula |
C10H20N2O |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N,2-diethylpiperidine-1-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-3-9-7-5-6-8-12(9)10(13)11-4-2/h9H,3-8H2,1-2H3,(H,11,13) |
InChI Key |
YMXIYDWFAFWVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)NCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Diethylpiperidine-1-carboxamide typically involves the reaction of piperidine with diethylamine and a carboxylating agent. One common method is the reaction of piperidine with diethylamine in the presence of a carboxylating agent such as carbon dioxide or phosgene. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that include the preparation of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,2-Diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,2-Diethylpiperidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N,2-Diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
Pharmacological and Chemical Properties
- Lipophilicity : Ethyl groups in this compound may enhance lipophilicity, favoring blood-brain barrier penetration. In contrast, the hydroxyethyl analog’s polarity could restrict CNS activity .
- Receptor Interactions : Aryl groups (e.g., 2,6-dimethylphenyl in ) enable π-π stacking with aromatic residues in proteins, a feature absent in aliphatic-substituted analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
